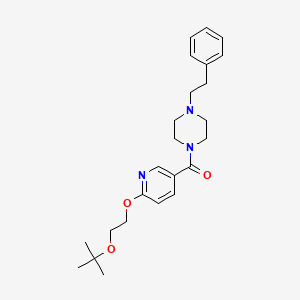

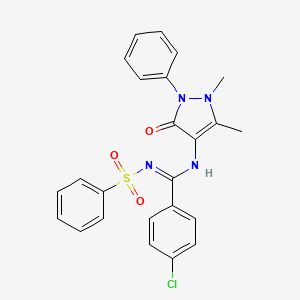

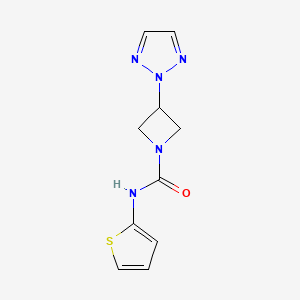

(Z)-3-(3-acetylphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-3-(3-acetylphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one” is a compound that has been synthesized and characterized in the field of medicinal chemistry . It is a derivative of hydrazide-hydrazone, a class of molecules known for their diverse biological properties .

Synthesis Analysis

The synthesis of this compound involves the use of IR, NMR (1H-NMR and 13C-NMR), elemental analysis, and X-ray crystallography . The observed peak at δ 2.16 ppm corresponds to the N-acetyl group, while the peaks in the aromatic region at δ 7.28 (t, 1H), 7.68 (t, 1H), 7.99 (d, 1H), and 8.17 (d, 1H) ppm are related to the phenyl ring .Molecular Structure Analysis

The molecular structure of this compound includes a highly reactive group (CO-NH-N=CH), which is characteristic of hydrazide-hydrazone derivatives . This group is considered to be a good candidate for the development of new drugs .Scientific Research Applications

Historical Perspective and Synthetic Development

1,3-Thiazolidin-4-ones and its derivatives like glitazones, rhodanines, and pseudothiohydantoins have significant pharmacological importance and are found in various commercial pharmaceuticals. The history of these compounds dates back to the mid-19th century and demonstrates a vast biological potential against different diseases. The development of advanced synthesis methodologies, including green chemistry, marks a promising future in medicinal chemistry for these compounds (Santos, Silva & Jones Junior, 2018).

Pharmacological Importance

Thiazolidin-4-ones, a crucial heterocyclic ring system, are a privileged scaffold in medicinal chemistry. Recent studies, specifically from 2020 and 2021, have highlighted the diverse biological activities of thiazolidin-4-ones, such as antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents in molecules on their biological activity has also been a point of focus, offering insights into optimizing thiazolidin-4-one derivatives as more efficient drug agents (Mech, Kurowska & Trotsko, 2021).

Hydantoin Derivatives and Synthesis Methods

Hydantoin derivatives represent a significant group of heterocycles with varied biological and pharmacological activities in therapeutic and agrochemical applications. The synthesis methods, particularly the Bucherer-Bergs reaction, provide an efficient and straightforward approach for creating important natural products and new organic compounds with potential therapeutic applications. The structural and biological properties of hydantoin and its hybrids have been explored, indicating their importance in medicinal chemistry and pharmaceutical developments (Shaikh, Bhor, Dighe & Kolhe, 2023).

Future Directions

properties

IUPAC Name |

3-[3-(3-acetylphenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O3S2/c1-10(22)11-5-4-6-12(9-11)21-18(24)16(26-19(21)25)15-13-7-2-3-8-14(13)20-17(15)23/h2-9,24H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSOFSKSVWQAGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(3-acetylphenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-chloro-2-methoxyphenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2412645.png)

![Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate](/img/structure/B2412652.png)

![N,N'-(ethane-1,2-diyl)bis(2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide)](/img/structure/B2412653.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2412661.png)

![4-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide](/img/structure/B2412662.png)